molecular formula C8H10BrMgN B1610798 3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE CAS No. 86967-66-0

3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE

Cat. No.: B1610798
CAS No.: 86967-66-0
M. Wt: 224.38 g/mol
InChI Key: NWMYYBDMDQNZQI-UHFFFAOYSA-M
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Description

3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. This compound is typically used in the form of a solution in tetrahydrofuran (THF) and has the molecular formula (CH3)2NC6H4MgBr .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE is prepared by reacting 3-n,n-Dimethylaniline with magnesium in the presence of an alkyl or aryl halide, typically bromide. The reaction is carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from reacting with water. The reaction is usually performed in THF or diethyl ether as the solvent .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the Grignard reaction. The product is then purified and stored under inert conditions to maintain its reactivity .

Chemical Reactions Analysis

Types of Reactions

3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE undergoes several types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include carbonyl compounds, alkyl halides, and aryl halides. The reactions are typically carried out under anhydrous conditions in solvents like THF or diethyl ether. The reactions often require the presence of a catalyst, such as palladium or nickel, especially in coupling reactions .

Major Products Formed

The major products formed from reactions involving this compound include secondary and tertiary alcohols (from reactions with aldehydes and ketones), and various substituted aromatic compounds (from substitution and coupling reactions) .

Scientific Research Applications

3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE is extensively used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium bromide
  • Methylmagnesium bromide
  • Ethylmagnesium bromide

Comparison

Compared to other Grignard reagents, 3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE is unique due to the presence of the dimethylamino group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of nitrogen-containing compounds .

Properties

IUPAC Name

magnesium;N,N-dimethylaniline;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N.BrH.Mg/c1-9(2)8-6-4-3-5-7-8;;/h3-4,6-7H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMYYBDMDQNZQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C[C-]=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrMgN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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